4-Isopropylcyclohexanol
Overview
Description
4-Isopropylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where the hydroxyl group is attached to the fourth carbon of the cyclohexane ring, and an isopropyl group is attached to the same carbon. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in the fragrance industry due to its pleasant odor.
Mechanism of Action
Target of Action
The primary targets of 4-Isopropylcyclohexanol are the Anoctamin 1 (ANO1) , Transient Receptor Potential Vanilloid 1 (TRPV1) , and Transient Receptor Potential Ankyrin 1 (TRPA1) channels . These channels play crucial roles in the sensory nervous system, particularly in pain sensation .
Mode of Action
This compound inhibits the activities of ANO1, TRPV1, and TRPA1 channels . It reduces the open-times of TRPV1 and TRPA1 currents without affecting the unitary amplitude or closed-time, suggesting that it affects gating rather than blocking the channel pore .
Biochemical Pathways
The inhibition of ANO1, TRPV1, and TRPA1 channels by this compound affects the calcium-activated chloride channel pathway . ANO1 is activated by calcium released from the endoplasmic reticulum and is sensitive to rapid noxious heating . The inhibition of these channels by this compound could potentially reduce pain sensations .
Pharmacokinetics
Its ability to inhibit action potential generation and reduce pain-related behaviors in mice suggests that it has a significant bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of action potential generation and a reduction in pain-related behaviors induced by capsaicin in mice . This suggests that this compound could have potential analgesic applications .
Biochemical Analysis
Biochemical Properties
4-Isopropylcyclohexanol has been examined for its biotransformation using anthracnose fungi as biocatalysts . The compound interacts with these fungi, which reduce it to the corresponding cis- and trans-alcohols .
Molecular Mechanism
It is known that the compound is reduced to cis- and trans-alcohols by anthracnose fungi . This suggests that this compound may interact with enzymes or other biomolecules in these fungi to exert its effects.
Metabolic Pathways
It is known that the compound is reduced to cis- and trans-alcohols by anthracnose fungi , suggesting that it may interact with enzymes or cofactors in these organisms
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of para-iso-Propyl phenol: This method involves the catalytic hydrogenation of para-iso-Propyl phenol to produce 4-Isopropylcyclohexanol.
Electrolytic Reduction of Cryptone: Cryptone, which can be isolated from Eucalyptus oil fractions or certain Pine needle oils, undergoes electrolytic reduction to yield this compound.
Industrial Production Methods
The industrial production of this compound often employs continuous-flow biocatalytic processes. These processes utilize commercial alcohol dehydrogenases to achieve high conversions and diastereoisomeric excess values. The use of continuous-flow systems allows for efficient production with in-line enzymatic steps and work-up, ensuring high purity of the desired isomers .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 4-Isopropylcyclohexanol can undergo oxidation reactions to form 4-Isopropylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)
Major Products Formed
Oxidation: 4-Isopropylcyclohexanone
Reduction: Various cyclohexane derivatives
Substitution: Halogenated cyclohexanols
Scientific Research Applications
4-Isopropylcyclohexanol has several applications in scientific research:
Fragrance Industry: It is used in perfume compositions due to its powerful and pleasant odor.
Analgesic Research: The compound has shown potential analgesic effects through the inhibition of calcium-activated chloride channels (ANO1) and transient receptor potential (TRP) channels, including TRPV1, TRPA1, TRPM8, and TRPV4.
Biocatalysis: It is used in biocatalytic processes for the synthesis of stereoisomers of commercial fragrances.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group attached to one of the carbons.
4-tert-Butylcyclohexanol: Similar to 4-Isopropylcyclohexanol but with a tert-butyl group instead of an isopropyl group.
4-Isopropylcyclohexanone: The oxidized form of this compound.
Uniqueness
This compound is unique due to its specific isopropyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. Its ability to inhibit multiple TRP channels and ANO1 channels makes it particularly valuable in analgesic research, setting it apart from other cyclohexanol derivatives .
Properties
IUPAC Name |
4-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKRDMLKVSKFMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047149 | |
Record name | 4-Isopropylcyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-04-9, 15890-36-5, 22900-08-9 | |
Record name | 4-Isopropylcyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4621-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Isopropylcyclohexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004621049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylcyclohexanol, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015890365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isopropylcyclohexanol, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ISOPROPYLCYCLOHEXANOL | |
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Record name | Cyclohexanol, 4-(1-methylethyl)- | |
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Record name | 4-Isopropylcyclohexanol | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylcyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ISOPROPYLCYCLOHEXANOL, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365047QI0X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-ISOPROPYLCYCLOHEXANOL, CIS- | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5HS2TR1NE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the cis isomer of 4-isopropylcyclohexanol in the fragrance industry?
A1: The cis isomer of this compound, also known as "Leather cyclohexanol", is a valuable fragrance compound. Interestingly, the cis isomer exhibits a more potent odor compared to its trans counterpart. [] This makes the stereoselective synthesis of the cis isomer a desirable goal in the fragrance industry.
Q2: How does supercritical carbon dioxide (scCO2) compare to traditional solvents in the production of this compound?
A2: Research indicates that using supercritical carbon dioxide (scCO2) as a solvent in the hydrogenation of 4-isopropylphenol to this compound offers advantages over traditional solvents like 2-propanol. [] Specifically, scCO2 leads to higher yields of the desired cis-4-isopropylcyclohexanol and suppresses the formation of the unwanted byproduct, isopropylcyclohexane. []
Q3: Are there any biological routes for the stereoselective synthesis of this compound?
A3: Yes, certain anthracnose fungi demonstrate the ability to reduce 4-isopropylcyclohexanone to its corresponding cis and trans alcohols with a preference for the trans isomer. [] For example, Colletotrichum lagenarium exhibited high stereoselectivity, yielding a cis:trans ratio of 1:11 for this compound after a 7-day incubation. [] This highlights the potential of biocatalytic approaches for producing specific isomers of this compound.
Q4: How does this compound interact with ion channels involved in pain sensation?
A4: Studies suggest that this compound exhibits analgesic effects by inhibiting the activities of specific ion channels. [, ] It appears to target both the transient receptor potential vanilloid 1 (TRPV1) and anoctamin 1 (ANO1) channels without activating them. [] This inhibition of TRPV1 and ANO1, which are involved in pain signaling, could explain the compound's potential as an analgesic, particularly for burning pain. [, ]
Q5: What are the metabolic pathways of isopropylcyclohexane in living organisms?
A5: Research in male Fischer 344 rats revealed that isopropylcyclohexane is metabolized into various compounds, including cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, 2-cyclohexyl-1,3-propanediol, and several hydroxylated derivatives. [] This metabolic process, particularly the oxidative metabolism at specific sites, might contribute to the compound's nephrotoxicity. []
Q6: Can you elaborate on the applications of this compound beyond its use as a fragrance?
A6: Although widely recognized for its fragrance applications, this compound's potential extends to other fields. It's being investigated for potential analgesic properties due to its interaction with pain-related ion channels. [, ] Further research is crucial to fully understand its therapeutic potential and safety profile.
Q7: What is the role of hydrochloric acid in the chemical synthesis of this compound?
A7: Hydrochloric acid functions as a catalyst modifier during the hydrogenation of 4-isopropylphenol to this compound. [] Its presence enhances the reaction rate of the consecutive hydrogenation of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol, leading to a faster overall reaction and potentially impacting the isomeric ratio of the final product. []
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